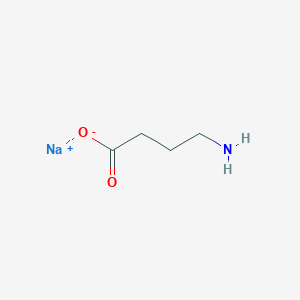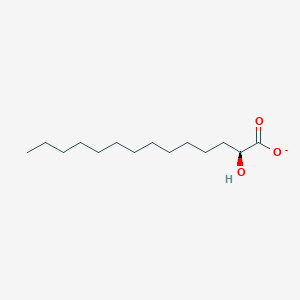
Sodium 4-aminobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-aminobutyrate can be synthesized through the reaction of gamma-aminobutyric acid with sodium hydroxide. The reaction typically involves dissolving gamma-aminobutyric acid in water and adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-aminobutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gamma-aminobutyric acid.
Reduction: It can be reduced to form 4-aminobutanal.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Gamma-aminobutyric acid.
Reduction: 4-Aminobutanal.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Sodium 4-aminobutyrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its role in neurotransmission and its effects on the nervous system.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as anxiety, epilepsy, and hypertension.
Industry: this compound is used in the production of polymers, such as nylon, and as a stabilizer in certain chemical processes.
Mécanisme D'action
Sodium 4-aminobutyrate exerts its effects primarily through its interaction with gamma-aminobutyric acid receptors in the central nervous system. These receptors are classified into three types: gamma-aminobutyric acid-A, gamma-aminobutyric acid-B, and gamma-aminobutyric acid-C. Gamma-aminobutyric acid-A and gamma-aminobutyric acid-C receptors are ligand-gated ion channels, while gamma-aminobutyric acid-B receptors are G protein-coupled receptors. The binding of this compound to these receptors results in the inhibition of neurotransmitter release, leading to a calming effect on the nervous system.
Comparaison Avec Des Composés Similaires
Sodium 4-aminobutyrate is similar to other gamma-aminobutyric acid derivatives, such as:
Gamma-aminobutyric acid: The parent compound, which is a key inhibitory neurotransmitter.
Gamma-aminobutyric acid analogs: Compounds like baclofen and gabapentin, which are used as medications to treat neurological conditions.
Uniqueness: this compound is unique in its ability to act as a sodium salt, which enhances its solubility and stability compared to gamma-aminobutyric acid. This property makes it particularly useful in various industrial and research applications.
Propriétés
Numéro CAS |
6610-05-5 |
|---|---|
Formule moléculaire |
C4H9NNaO2 |
Poids moléculaire |
126.11 g/mol |
Nom IUPAC |
sodium;4-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7); |
Clé InChI |
JJSHLLDJXDKNKJ-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])CN.[Na+] |
SMILES canonique |
C(CC(=O)O)CN.[Na] |
| 6610-05-5 | |
Numéros CAS associés |
56-12-2 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















